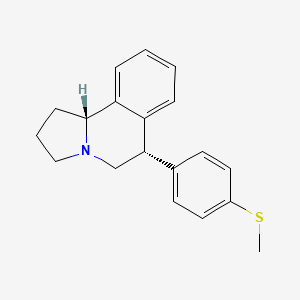

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

Übersicht

Beschreibung

McN-5652-X-68 is a potent, selective inhibitor of serotonin reuptake in the mammalian brain. It has been extensively studied for its high affinity for the serotonin transporter, making it a valuable tool in neurochemical research. When radiolabeled with carbon-11, it serves as a positron-emission tomography (PET) radiotracer for in vivo imaging of central serotonin transporters .

Vorbereitungsmethoden

The synthesis of McN-5652-X-68 involves a multi-step process starting from 2-phenylpyrrolidine and 4-methylthiomandelic acid. The synthetic route includes the following steps :

- Formation of the pyrroloisoquinoline core.

- Introduction of the methylthio group.

- Crystallization to obtain enantiomerically pure (+)-McN-5652-X-68.

Industrial production methods are not widely documented, but the laboratory synthesis provides a robust framework for potential scale-up.

Analyse Chemischer Reaktionen

McN-5652-X-68 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Pfade nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und möglicherweise seine Aktivität verändern.

Substitution: Übliche Reagenzien für Substitutionsreaktionen umfassen Halogene und andere Nukleophile, die zu verschiedenen Derivaten führen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

McN-5652-X-68 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Serotonintransporter-Inhibitoren verwendet.

Biologie: Hilft beim Verständnis der Rolle von Serotonintransportern in verschiedenen biologischen Prozessen.

Medizin: Dient als PET-Radiotracer für die Bildgebung von Serotonintransportern im Gehirn, was die Diagnose und Untersuchung psychiatrischer Störungen unterstützt.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf Serotonintransporter abzielen

5. Wirkmechanismus

McN-5652-X-68 übt seine Wirkung aus, indem es die Wiederaufnahme von Serotonin am präsynaptischen Neuron hemmt, wodurch der Serotoninspiegel im synaptischen Spalt erhöht wird. Diese Hemmung ist hochspezifisch, mit hoher Affinität zum Serotonintransporter. Die molekularen Ziele umfassen die Serotonintransporterproteine, und die beteiligten Pfade beziehen sich hauptsächlich auf die Serotonin-Signalübertragung .

Wirkmechanismus

McN-5652-X-68 exerts its effects by inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing serotonin levels in the synaptic cleft. This inhibition is highly selective, with a high affinity for the serotonin transporter. The molecular targets include the serotonin transporter proteins, and the pathways involved are primarily related to serotonin signaling .

Vergleich Mit ähnlichen Verbindungen

McN-5652-X-68 wird mit anderen Serotonintransporter-Inhibitoren verglichen, wie zum Beispiel:

11C-DASB: Ein weiterer PET-Radiotracer mit geringerer unspezifischer Bindung und schnellerer Plasmaclearance.

Fluoxetin: Ein bekannter selektiver Serotonin-Wiederaufnahmehemmer, der als Antidepressivum eingesetzt wird.

Paroxetin: Ein weiterer selektiver Serotonin-Wiederaufnahmehemmer mit ähnlichen Anwendungen.

McN-5652-X-68 ist einzigartig aufgrund seiner hohen Affinität und Selektivität für den Serotonintransporter, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in der klinischen Praxis macht .

Eigenschaften

IUPAC Name |

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKDUIAAPBKHMJ-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128845 | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103729-13-1 | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103729-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCN-5652, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103729131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCN-5652, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y33Z4ABP6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (-)-MCN-5652 differ from its active enantiomer, (+)-MCN-5652, in terms of binding to the serotonin transporter?

A1: Unlike (+)-MCN-5652, (-)-MCN-5652 exhibits significantly lower binding affinity for the serotonin transporter. [(+)-MCN-5652 displays high affinity for SERT with a Ki of approximately 0.6 nM in vitro, while the binding affinity of (-)-MCN-5652 has not been precisely determined, it is significantly lower, rendering it practically inactive at the transporter. [, , ]]

Q2: What is the significance of (-)-MCN-5652's low affinity for SERT in research?

A2: (-)-MCN-5652 is primarily used in Positron Emission Tomography (PET) studies as a tool to estimate the non-specific binding of the radiolabeled (+)-MCN-5652. This is crucial for accurately quantifying the specific binding of the radioligand to SERT in the brain. [, , ]

Q3: What is the molecular formula and weight of (-)-MCN-5652?

A3: The molecular formula of (-)-MCN-5652 is C18H19NS, and its molecular weight is 281.4 g/mol. [, , ]

Q4: Is there any spectroscopic data available for (-)-MCN-5652?

A4: While specific spectroscopic data for (-)-MCN-5652 is not extensively detailed in the provided research, the synthesis and characterization of both enantiomers, including spectroscopic data, are described in several papers. These studies typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds. [, ]

Q5: Does (-)-MCN-5652 show any pharmacological activity?

A7: (-)-MCN-5652 is considered pharmacologically inactive, particularly in terms of serotonin transporter binding and related downstream effects. [, , ]

Q6: Has (-)-MCN-5652 been tested in any cell-based assays or animal models?

A8: The research primarily uses (-)-MCN-5652 in PET studies as a reference to distinguish specific from non-specific binding of the radiolabeled (+)-MCN-5652. While it might be used in cell-based assays to evaluate non-specific binding, the provided research doesn’t elaborate on this aspect. [, , ]

Q7: What analytical methods are used to characterize and quantify (-)-MCN-5652?

A10: The synthesis and characterization of (-)-MCN-5652 typically involve techniques like High-Performance Liquid Chromatography (HPLC) to assess purity, and possibly chiral HPLC to confirm enantiomeric purity. Additionally, mass spectrometry and NMR spectroscopy are likely employed for structural confirmation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.